molecular formula C16H30O6 B1428209 4-Cyclohexylbutyl-b-D-glucopyranoside CAS No. 869542-54-1

4-Cyclohexylbutyl-b-D-glucopyranoside

Cat. No.: B1428209
CAS No.: 869542-54-1
M. Wt: 318.41 g/mol
InChI Key: PZPARHKVNAJBDB-IBEHDNSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexylbutyl-b-D-glucopyranoside is a maltose-based detergent commonly used in biochemical and biophysical research. This compound is particularly effective in solubilizing and purifying membrane proteins, making it a valuable tool in the study of protein structures and functions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylbutyl-b-D-glucopyranoside typically involves the glycosylation of a cyclohexylbutanol derivative with a glucopyranosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions usually require a controlled temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale glycosylation processes. These processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylbutyl-b-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Cyclohexylbutyl-b-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Essential for the solubilization and purification of membrane proteins, aiding in structural and functional studies.

    Medicine: Employed in drug formulation and delivery systems.

    Industry: Utilized in the production of detergents and cleaning agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexylbutyl-beta-d-maltopyranoside
  • 4-Cyclohexylbutyl-beta-d-lactopyranoside
  • 4-Cyclohexylbutyl-beta-d-galactopyranoside

Uniqueness

4-Cyclohexylbutyl-b-D-glucopyranoside is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in solubilizing membrane proteins without denaturing them. This balance is not as optimal in similar compounds, which may either be too hydrophobic or too hydrophilic .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(4-cyclohexylbutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O6/c17-10-12-13(18)14(19)15(20)16(22-12)21-9-5-4-8-11-6-2-1-3-7-11/h11-20H,1-10H2/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPARHKVNAJBDB-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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